molecular formula C19H14FN3O3 B1684130 KU-0058684 CAS No. 623578-11-0

KU-0058684

Cat. No.: B1684130
CAS No.: 623578-11-0
M. Wt: 351.3 g/mol
InChI Key: YQSZNYLPVBOGPO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of KU-0058684 involves multiple steps:

Chemical Reactions Analysis

KU-0058684 undergoes various chemical reactions:

Scientific Research Applications

KU-0058684 has several scientific research applications:

Mechanism of Action

The mechanism of action of KU-0058684 involves its role as an intermediate in the synthesis of PARP inhibitors. PARP enzymes play a crucial role in DNA repair, and their inhibition leads to the accumulation of DNA damage, ultimately causing cell death. This mechanism is particularly effective in cancer cells, which rely heavily on PARP-mediated DNA repair pathways .

Comparison with Similar Compounds

KU-0058684 can be compared with other similar compounds:

The uniqueness of this compound lies in its specific structural features that make it a valuable intermediate in the synthesis of pharmacologically active compounds targeting PARP enzymes.

Properties

CAS No.

623578-11-0

Molecular Formula

C19H14FN3O3

Molecular Weight

351.3 g/mol

IUPAC Name

1-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C19H14FN3O3/c20-14-6-5-11(10-16(14)23-17(24)7-8-18(23)25)9-15-12-3-1-2-4-13(12)19(26)22-21-15/h1-6,10H,7-9H2,(H,22,26)

InChI Key

YQSZNYLPVBOGPO-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F

Canonical SMILES

C1CC(=O)N(C1=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KU0058684;  KU-0058684;  KU 0058684;  KU58684;  KU 58684;  KU-58684

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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